molecular formula C23H24O12 B1260796 Burkinabin C

Burkinabin C

Cat. No.: B1260796
M. Wt: 492.4 g/mol
InChI Key: NNIPMYIDMKBMBF-ALIIGJLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Burkinabin C is a natural product found in Zanthoxylum zanthoxyloides with data available.

Scientific Research Applications

Antisickling Properties

  • Burkinabin C, isolated from Fagara zanthoxyloides (Rutaceae), exhibits significant antisickling properties. This compound, along with its isomers burkinabins A and B, has been identified as potentially useful in treating sickle cell anemia (SCA), a major public health concern in many African countries, including Burkina Faso. The efficacy of these compounds increases from burkinabins A to C (Ouattara et al., 2009).

Haemoglobin C and Malaria

  • While not directly about this compound, studies on haemoglobin C (HbC) in Burkina Faso offer relevant context. HbC is common in malarious areas of West Africa and has been associated with a reduced risk of clinical malaria. In particular, HbC homozygotes and heterozygotes have shown significantly lower incidences of clinical malaria. This genetic trait might provide a protective role against malaria, similar to the protective role of haemoglobin S (HbS) (Modiano et al., 2001).

LC/MS/NMR Analysis in Phytochemistry

  • LC/MS/NMR analysis has been applied to the structure determination of isomeric divanilloylquinic acids, including this compound, in the root bark of Fagara zanthoxyloides. This detailed chemical analysis underpins the potential use of these compounds in treating sickle cell disease (Ouattara et al., 2004).

Epidemiological Studies on Haemoglobin Variants

  • Epidemiological studies in Burkina Faso have investigated haemoglobin variants, particularly HbC, in the context of sickle cell disease. These studies provide valuable insights into the prevalence and genetic dynamics of haemoglobin variants in the population, which can be indirectly relevant to the research and application of compounds like this compound (Nacoulma et al., 2006).

Properties

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H24O12/c1-32-16-7-11(3-5-13(16)24)20(27)34-18-10-23(31,22(29)30)9-15(26)19(18)35-21(28)12-4-6-14(25)17(8-12)33-2/h3-8,15,18-19,24-26,31H,9-10H2,1-2H3,(H,29,30)/t15-,18-,19-,23+/m1/s1

InChI Key

NNIPMYIDMKBMBF-ALIIGJLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC2CC(CC(C2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O

Synonyms

burkinabin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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